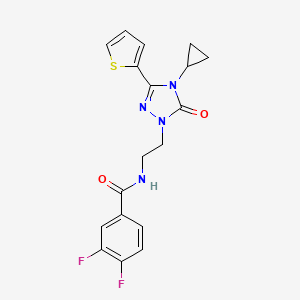

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide is a synthetic compound characterized by its complex molecular structure

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

Preparation of 4-cyclopropyl-3-thiophen-2-yl-1H-1,2,4-triazol-5(4H)-one.

Alkylation with an ethylating agent to introduce the 2-(ethyl) group.

Coupling of the resultant intermediate with 3,4-difluorobenzoyl chloride under basic conditions.

Industrial production methods typically employ large-scale reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.

Types of Reactions

Oxidation: : Can be oxidized to form sulfoxides or sulfones.

Reduction: : Reductive amination can lead to the hydrogenation of the thiophene ring.

Substitution: : Nucleophilic substitutions, especially on the difluorobenzamide moiety.

Common Reagents and Conditions

Oxidation: : Using agents like potassium permanganate or m-chloroperbenzoic acid.

Reduction: : Utilizing hydrogen gas with palladium on carbon as a catalyst.

Substitution: : Strong nucleophiles like sodium methoxide.

Major Products

Oxidation: : Sulfoxides and sulfones.

Reduction: : Hydrogenated derivatives.

Substitution: : Substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide has diverse scientific research applications:

Chemistry: : Used as a precursor in synthesizing more complex molecules.

Biology: : Functions as an enzyme inhibitor in various biochemical assays.

Industry: : Utilized in the manufacturing of certain pharmaceuticals and agrochemicals.

Wirkmechanismus

This compound exerts its effects primarily through inhibition of specific enzymes. By binding to the active site, it blocks the enzyme’s activity, thus altering the metabolic pathways in the target organism. The molecular targets often involve enzymes with a thiophene-binding domain, leading to disruption in biological processes.

Vergleich Mit ähnlichen Verbindungen

Compared to other triazole-based compounds, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide exhibits higher specificity and potency due to the unique difluorobenzamide group. Similar compounds include:

Fluconazole: : Used as an antifungal agent.

Voriconazole: : Another antifungal with a broader spectrum of activity.

Itraconazole: : Known for its potent activity against a range of fungal infections.

The uniqueness of the 3,4-difluorobenzamide moiety in this compound lies in its improved binding efficiency and specificity, making it a valuable candidate for research and therapeutic applications.

Biologische Aktivität

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological efficacy based on diverse sources.

Chemical Structure and Properties

The compound features a triazole ring, cyclopropyl group, and thiophene moiety, contributing to its unique pharmacological properties. The molecular formula is C21H24N4O3S with a molecular weight of approximately 412.5 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O3S |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1448077-93-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the Triazole Ring : Utilizing cyclization reactions involving thiophene derivatives.

- Introduction of Functional Groups : Electrophilic aromatic substitution to introduce difluoro and amide groups.

- Purification : Employing chromatography techniques to isolate the final product with high purity.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 7.8 µg/mL | 15.6 µg/mL |

| Escherichia coli | 15.6 µg/mL | 31.25 µg/mL |

| Pseudomonas aeruginosa | 31.25 µg/mL | 62.5 µg/mL |

These results suggest that the compound exhibits higher antibacterial activity than standard antibiotics like Oxytetracycline .

The biological activity is attributed to the compound's ability to inhibit key enzymes and disrupt cellular processes in bacteria. The presence of the triazole ring is particularly significant as it is known to interfere with fungal cell wall synthesis and has been linked to antifungal properties as well .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Antifungal Activity : A derivative similar to N-(2-(4-cyclopropyl-5-oxo...) was shown to inhibit growth in various fungal strains, suggesting potential for treating fungal infections .

- Research on Drug Resistance : Compounds with triazole structures have been investigated for their ability to overcome drug resistance in pathogens such as Mycobacterium tuberculosis . This highlights the relevance of N-(2-(4-cyclopropyl...) in addressing contemporary challenges in infectious disease management.

Eigenschaften

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O2S/c19-13-6-3-11(10-14(13)20)17(25)21-7-8-23-18(26)24(12-4-5-12)16(22-23)15-2-1-9-27-15/h1-3,6,9-10,12H,4-5,7-8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKNBYJZGSXBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.